2-Quinoxalinecarboxylic acid, 3-methyl-, hydrazide
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Overview
Description
3-Methylquinoxaline-2-carbohydrazide is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties . The structure of 3-methylquinoxaline-2-carbohydrazide consists of a quinoxaline ring substituted with a methyl group at the 3-position and a carbohydrazide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylquinoxaline-2-carbohydrazide typically involves the reaction of 3-methylquinoxaline-2-carboxylic acid with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions . The reaction can be represented as follows:
3-Methylquinoxaline-2-carboxylic acid+Hydrazine hydrate→3-Methylquinoxaline-2-carbohydrazide+Water
Industrial Production Methods: Industrial production methods for 3-methylquinoxaline-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methylquinoxaline-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
3-Methylquinoxaline-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other quinoxaline derivatives.
Biology: Studied for its potential antifungal, antibacterial, and antiviral activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-methylquinoxaline-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in microorganisms and cancer cells. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death .
Comparison with Similar Compounds
Quinoxaline: A parent compound with similar biological activities.
2-Methylquinoxaline: A derivative with a methyl group at the 2-position.
3-Methylquinoxaline: A derivative with a methyl group at the 3-position.
Uniqueness: 3-Methylquinoxaline-2-carbohydrazide is unique due to the presence of both a methyl group and a carbohydrazide group, which contribute to its distinct chemical reactivity and biological activities.
Properties
CAS No. |
61857-84-9 |
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Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-methylquinoxaline-2-carbohydrazide |
InChI |
InChI=1S/C10H10N4O/c1-6-9(10(15)14-11)13-8-5-3-2-4-7(8)12-6/h2-5H,11H2,1H3,(H,14,15) |
InChI Key |
ATQSBOKETLMQFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)NN |
Origin of Product |
United States |
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